2-Amino-3,6-dibromopyridine

Overview

Description

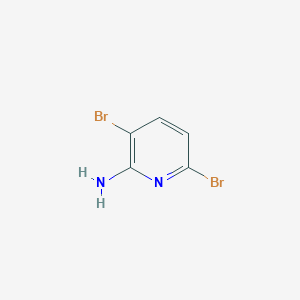

2-Amino-3,6-dibromopyridine is an organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms and an amino group attached to the pyridine ring. It is used in various fields of scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3,6-dibromopyridine can be synthesized through several methods. One common method involves the bromination of 2-aminopyridine. The process typically involves the use of bromine in a polar protic solvent such as acetic acid. The reaction is carried out at low temperatures to control the addition of bromine atoms to the pyridine ring .

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This method is preferred for its higher yield and selectivity. The reaction is carried out in an organic solvent such as dichloromethane under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored to prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6-dibromopyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium or organomagnesium compounds.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane

Substitution: Organolithium or organomagnesium reagents in anhydrous conditions.

Coupling: Palladium catalysts in the presence of base and organoboron reagents.

Major Products Formed

Substituted Pyridines: Formed through substitution reactions.

Brominated Derivatives: Formed through controlled bromination.

Coupled Products: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Amino-3,6-dibromopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3,6-dibromopyridine involves its interaction with various molecular targets. The bromine atoms and the amino group play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their biological activity .

Comparison with Similar Compounds

Similar Compounds

2-Amino-3,5-dibromopyridine: Similar structure but with bromine atoms at different positions.

2-Amino-5-bromopyridine: Contains only one bromine atom.

3-Amino-2,6-dibromopyridine: Similar structure but with the amino group at a different position.

Uniqueness

2-Amino-3,6-dibromopyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 3 and 6 positions and the amino group at the 2 position makes it a versatile compound for various applications .

Biological Activity

2-Amino-3,6-dibromopyridine (C5H4Br2N2) is a heterocyclic organic compound notable for its unique substitution pattern, which includes two bromine atoms and an amino group on the pyridine ring. This structure imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by:

- Molecular Formula : C5H4Br2N2

- Molecular Weight : 235.91 g/mol

- Structure : Contains an amino group at position 2 and bromine substituents at positions 3 and 6 of the pyridine ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds, while the bromine atoms may participate in halogen bonding, enhancing the compound's binding affinity to target proteins and enzymes. This interaction profile suggests potential roles in modulating biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In one study, it was tested against a range of bacterial strains, showing effective inhibition of growth, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Specifically, it has shown promise as a selective inhibitor of human neuronal nitric oxide synthase (hnNOS), which is crucial for neurotransmission and vascular regulation. The inhibition studies revealed that modifications on the pyridine scaffold could enhance selectivity and potency against hnNOS compared to other isoforms.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated in vitro for its effects on cancer cell lines, demonstrating cytotoxicity that correlates with concentration and exposure time. The compound's ability to induce apoptosis in certain cancer cells has been noted, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

-

Antimicrobial Efficacy :

- Study : Evaluation against various bacterial strains.

- Findings : Inhibition zones were observed with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

- : Effective against both resistant and non-resistant strains.

-

Enzyme Inhibition :

- Study : Inhibition assays on hnNOS.

- Findings : IC50 values were determined at approximately 23 nM, indicating high potency.

- : Structural modifications significantly influence inhibitory activity.

-

Cytotoxicity in Cancer Cells :

- Study : Treatment of breast cancer cell lines.

- Findings : IC50 values ranged from 15 to 30 µM after 48 hours of treatment.

- : Suggests potential as a lead compound for anticancer drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-3,5-dibromopyridine | Bromines at positions 3 and 5 | Moderate antimicrobial activity |

| 2-Amino-5-bromopyridine | Bromine at position 5 | Limited enzyme inhibition |

| 3-Amino-2,6-dibromopyridine | Bromines at positions 2 and 6 | Enhanced anticancer potential |

Properties

IUPAC Name |

3,6-dibromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZDECJPDYNENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361243 | |

| Record name | 2-AMINO-3,6-DIBROMOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503425-86-3 | |

| Record name | 2-AMINO-3,6-DIBROMOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.